Benzyl N-[4-(2-aminoethyl)phenyl]carbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[4-(2-aminoethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEJBNSHORSFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of Benzyl N 4 2 Aminoethyl Phenyl Carbamate
Quantum Chemical Studies on Molecular Structure and Energetics
Quantum chemical methods are instrumental in elucidating the fundamental electronic structure, stability, and reactivity of molecules. These ab initio approaches provide insights that are complementary to experimental data.
Density Functional Theory (DFT) Calculations for Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Benzyl (B1604629) N-[4-(2-aminoethyl)phenyl]carbamate, DFT is employed to determine its most stable three-dimensional arrangements, known as conformers.
The process involves mapping the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. This exploration helps identify various low-energy conformers. For each identified conformer, a geometry optimization is performed to find the exact structure that corresponds to a minimum on the potential energy surface. The relative energies of these optimized conformers are then calculated to determine their population distribution at a given temperature, typically using a Boltzmann analysis. Key to the accuracy of these calculations is the choice of the functional and basis set. Common functionals like B3LYP are often paired with basis sets such as 6-31G* or larger to provide a reliable balance between accuracy and computational cost.
Table 1: Representative Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description |
|---|---|
| O-C-N-C | Defines the orientation of the benzyl group relative to the carbamate (B1207046) linkage. |
| C-N-C-C | Describes the rotation around the bond connecting the phenyl ring to the carbamate nitrogen. |
Analysis of Electronic Properties and Charge Distribution
DFT calculations also yield a wealth of information about the electronic nature of the molecule. The distribution of electron density can be analyzed to understand chemical reactivity and intermolecular interactions.
Molecular electrostatic potential (MEP) maps are a key output, visualizing the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or solvents. Additionally, population analysis methods, such as Natural Bond Orbital (NBO) analysis, provide a means to quantify the charge distribution by assigning partial atomic charges to each atom in the molecule. These charges offer a more quantitative picture of the molecule's polarity.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time.
Development of Force Field Parameters for Complex Carbamate Scaffolds
MD simulations rely on a set of empirical potential energy functions known as a force field. For novel or complex molecules like Benzyl N-[4-(2-aminoethyl)phenyl]carbamate, standard force fields may not have accurate parameters for all parts of the structure, particularly the carbamate linkage. In such cases, new parameters must be developed. This is often done by fitting the force field parameters to high-level quantum chemical data. For instance, bond stretching and angle bending parameters can be derived from the Hessian matrix calculated during DFT frequency analysis. Torsional parameters, which are crucial for conformational flexibility, are typically developed by fitting to the potential energy surface scans performed with DFT.
Theoretical Structure-Activity Relationship (SAR) and Molecular Recognition Studies
The computational data generated from quantum chemical and MD studies can be used to build theoretical models that predict the biological activity of a compound. Structure-Activity Relationship (SAR) studies aim to correlate specific structural features with observed activity.
For a molecule like this compound, this would involve identifying the key pharmacophoric features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions—that are essential for its interaction with a biological target. Molecular docking simulations are a common technique used in this context. In a docking study, the 3D structure of the compound is placed into the binding site of a target protein, and its binding affinity is estimated using a scoring function. The results can provide hypotheses about the binding mode of the molecule and guide the design of new, more potent analogs.
Computational Descriptors for Predicting Hypothetical Interactions
Computational descriptors are numerical values that characterize a molecule's physical, chemical, or electronic properties. Derived from the molecule's two- or three-dimensional structure, these descriptors are instrumental in quantitative structure-activity relationship (QSAR) models, which predict the biological activity or other properties of compounds. scirp.orgnih.gov The calculation of these parameters is often performed using methods like Density Functional Theory (DFT) or semi-empirical methods such as PM3, followed by optimization using basis sets like HF/6-31+G(d). scirp.orgscirp.orgresearchgate.net
For this compound, a set of commonly computed descriptors can be obtained from chemical databases. These descriptors help predict how the molecule might interact with biological systems or other chemicals. For instance, the Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug transport properties, such as absorption. The number of rotatable bonds indicates the molecule's conformational flexibility, which is crucial for binding to a target. Hydrogen bond donor and acceptor counts are fundamental in predicting the types of non-covalent interactions the molecule can form.
Below is a table of key computational descriptors for a structurally related compound, Benzyl N-(2-aminoethyl)carbamate, which serves as a proxy to illustrate the types of data generated in such analyses. nih.gov
| Computational Descriptor | Predicted Value (for Benzyl N-(2-aminoethyl)carbamate) | Significance in Predicting Interactions |
| Molecular Weight | 194.23 g/mol | Influences diffusion and transport properties. |
| XLogP3-AA | 0.7 | Predicts the lipophilicity and partitioning between aqueous and lipid environments. |
| Hydrogen Bond Donor Count | 2 | Indicates the capacity to donate protons in hydrogen bonds. nih.gov |
| Hydrogen Bond Acceptor Count | 3 | Indicates the capacity to accept protons in hydrogen bonds. nih.gov |
| Rotatable Bond Count | 6 | Represents the molecule's conformational flexibility. |
| Exact Mass | 194.105527694 Da | Used for high-resolution mass spectrometry identification. nih.gov |
| Topological Polar Surface Area (TPSA) | 64.4 Ų | Correlates with drug transport and bioavailability. nih.gov |
| Heavy Atom Count | 14 | The total number of non-hydrogen atoms in the molecule. |
| Complexity | 168 | An algorithmic measure of how intricate the molecular structure is. nih.gov |
This data is for a related compound and serves as an illustrative example of typical computational descriptors.
In Silico Modeling of Ligand-Target Binding (excluding clinical efficacy)
In silico modeling encompasses a range of computational techniques used to simulate the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.gov These methods are vital for identifying potential binding partners and understanding the structural basis of these interactions, thereby guiding further drug discovery efforts. nih.gov
The process generally begins with molecular docking, a computational procedure that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov Software like Gaussian 09 and GaussView 5.0 are commonly used for these calculations. scirp.orgresearchgate.net The docking process generates various poses of the ligand in the target's binding site and scores them based on factors like binding free energy, which estimates the affinity of the ligand for the target.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-target complex over time. MD simulations provide a more dynamic picture of the interaction, revealing how the ligand and target adapt to each other's presence and the stability of the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that hold the complex together.
While specific ligand-target binding studies for this compound are not available in the public domain, the methodologies described are standard practice. For example, if this compound were being investigated as an inhibitor for a specific enzyme, researchers would first obtain the 3D structure of the enzyme. They would then dock the compound into the enzyme's active site to predict binding modes and affinities. Promising results would then be validated through more rigorous computational methods and, eventually, experimental assays.
Chiral Discrimination Mechanisms (if applicable to specific derivatives)
This compound itself is an achiral molecule. However, derivatives of phenylcarbamates, particularly when attached to polysaccharide backbones like cellulose (B213188) or cyclodextrins, are among the most successful and widely used chiral selectors in separation science. nih.govnih.gov These chiral stationary phases (CSPs) are used in high-performance liquid chromatography (HPLC) to separate enantiomers. nih.govup.pt
Computational Analysis of Enantiomeric Interactions on Chiral Selectors
The ability of a phenylcarbamate-based CSP to discriminate between enantiomers relies on the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. Computational analysis is crucial for understanding the forces that drive these selective interactions.
Molecular docking and MD simulations are used to model the interaction between each enantiomer and the chiral selector. helsinki.fi These models help to visualize the binding and identify the specific interactions—such as hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance—that contribute to chiral recognition. For instance, the carbamate moiety itself is critical, as the NH and C=O groups can act as hydrogen bond donors and acceptors, while the phenyl rings provide sites for π-π interactions. nih.gov
Studies on various carbamate-based CSPs have shown that modifying the substituents on the phenyl ring of the carbamate can significantly alter the enantioselectivity. helsinki.fihelsinki.fi Computational models can predict how these modifications will affect the selector's interaction with a given pair of enantiomers, thus guiding the design of more effective CSPs. For example, the introduction of electron-donating or withdrawing groups can modulate the electronic properties of the phenyl ring, influencing its interaction with the analyte.
Molecular Basis of Stereoselective Processes
The molecular basis for stereoselective recognition by phenylcarbamate-based CSPs is a multifactorial phenomenon. The key principle is the "three-point interaction model," which posits that for effective chiral discrimination, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.
In the context of phenylcarbamate derivatives of polysaccharides, the regular, helical structure of the polysaccharide backbone creates chiral grooves and cavities. The phenylcarbamate groups protrude from this backbone, creating a chiral environment. The stereoselective process arises from the difference in the binding energy of the two enantiomers with the CSP.
Molecular Interactions and Mechanistic Biochemical Investigations Pre Clinical, in Vitro
Investigation of Specific Biomolecular Targets (e.g., enzymes, receptors)
While direct biomolecular targets of Benzyl (B1604629) N-[4-(2-aminoethyl)phenyl]carbamate have not been documented, research on analogous carbamate (B1207046) compounds points towards enzymes, particularly hydrolases, as a probable class of targets.
In the absence of specific studies on Benzyl N-[4-(2-aminoethyl)phenyl]carbamate, in silico molecular docking simulations of analogous carbamate derivatives provide valuable insights into potential binding modes. These computational methods predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction.
For instance, molecular docking studies of various carbamate derivatives have been instrumental in understanding their inhibitory mechanisms. These studies often reveal key interactions such as:
Hydrogen Bonding: The carbamate's carbonyl oxygen and N-H group are capable of forming hydrogen bonds with amino acid residues in the active site of a target protein. nih.gov
Hydrophobic Interactions: The benzyl and phenyl rings of the molecule would be expected to engage in hydrophobic interactions with nonpolar pockets within the binding site. nih.gov
π-Interactions: The aromatic rings can also participate in π-π stacking or C-H...π interactions with aromatic residues of the protein. nih.govdntb.gov.ua
In silico docking of tosyl carbamate derivatives against the AcrB protein of E. coli, for example, identified key interactions that correlate with antimicrobial activity. oaji.net Similarly, docking studies of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives against fibroblast growth factor 1 have been used to predict their anti-cancer potential. researchgate.net These examples underscore the utility of in silico methods in generating hypotheses about the molecular interactions of novel carbamates like this compound.
| Carbamate Analog Class | Target Protein | Predicted Interaction Types | Reference |
|---|---|---|---|
| Tosyl Carbamates | AcrB of E. coli | Hydrogen bonding, Hydrophobic interactions | oaji.net |
| N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamides | Fibroblast growth factor 1 | Hydrogen bonding, Good affinity for active pocket | researchgate.net |
| Carbamate Pesticides | Carboxylesterases (CES1 and CES2) | Hydrogen bonds, Hydrophobic contacts | nih.gov |
There is no publicly available data from biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound. These methods are crucial for quantitatively characterizing the binding of a ligand to a target molecule.
Surface Plasmon Resonance (SPR) would provide real-time data on the kinetics of binding, including the association (k_on) and dissociation (k_off) rate constants, from which the binding affinity (K_D) can be derived.
Isothermal Titration Calorimetry (ITC) directly measures the heat change upon binding, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Such studies would be essential to validate the predictions from in silico models and to fully understand the molecular recognition processes involving this compound and its potential biological targets.
Mechanisms of Enzyme Modulation by Carbamate Analogs
Carbamates are well-known modulators of enzyme activity, most notably as inhibitors of serine hydrolases, such as cholinesterases and carboxylesterases. nih.govajphs.com The mechanism of inhibition can be either reversible or pseudo-irreversible, often involving the carbamylation of a catalytically active serine residue in the enzyme's active site.
Kinetic analyses of enzyme inhibition are fundamental to elucidating the mechanism of action of a compound. embrapa.br Such studies determine key parameters like the inhibition constant (K_i) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). nih.govyoutube.com
For example, a study on O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate demonstrated their inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. ajphs.com Kinetic studies of carbamate pesticides have shown that they can strongly inhibit human carboxylesterases (CES1 and CES2), potentially disrupting lipid metabolism. nih.gov The analysis of inhibition kinetics for ethyl carbamate metabolism has suggested that esterases are at least partially responsible for its breakdown. doi.org
| Carbamate Analog | Target Enzyme | Inhibition Findings | Reference |
|---|---|---|---|
| N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate | Acetylcholinesterase, Butyrylcholinesterase | Good inhibitory potential | ajphs.com |
| Carbamate Pesticides | Carboxylesterases (CES1 and CES2) | Strong inhibition (over 80%) | nih.gov |
| Ethyl Carbamate | Mouse liver esterases | Inhibition of metabolism by other carbamates and ethanol | doi.org |
The elucidation of active site interactions often relies on a combination of kinetic data, structural biology (like X-ray crystallography), and molecular modeling. For carbamate inhibitors of serine hydrolases, the interaction typically involves the formation of a covalent carbamoyl-enzyme intermediate, which is more stable than the acetyl-enzyme intermediate formed with the natural substrate, leading to prolonged inhibition.
Molecular docking studies can further illuminate these interactions. For instance, the interaction of carbamate pesticides with carboxylesterases is thought to be driven by hydrogen bonds and hydrophobic contacts involving the ester bond of the carbamate. nih.gov In the case of tacrine-carbamate derivatives, covalent docking approaches have been used to model the binding modes at the active sites of cholinesterases. nih.gov
Allosteric modulation, where a compound binds to a site other than the active site to influence enzyme activity, is another possibility. However, for many carbamates, direct interaction with the active site appears to be the primary mechanism of enzyme inhibition.
Cellular Pathway Perturbations: A Mechanistic Perspective (In Vitro Cell Models)
While no studies have specifically investigated the effects of this compound on cellular pathways, research on other carbamates provides some indications of potential mechanisms.
Some carbamate compounds have been shown to modulate cellular signaling pathways related to oxidative stress. For example, certain carbamates can either activate or inhibit the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, depending on the specific compound and experimental conditions. nih.gov The disruption of the Keap1-Nrf2 complex by some carbamates can lead to the translocation of Nrf2 to the nucleus and the subsequent activation of antioxidant genes. nih.gov
In vitro toxicological studies using cell models like the human hepatoma G2 (HepG2) line are common for assessing the cellular effects of compounds. For example, ethyl carbamate was found to decrease the viability of HepG2 cells by inducing cell cycle arrest in the G1 phase, as well as apoptosis and necrosis. nih.gov These cytotoxic effects were also linked to the generation of reactive oxygen species (ROS), indicating an oxidative stress mechanism. nih.gov Cellular fluorescence imaging has also been used to confirm the inhibition of carboxylesterases by carbamate pesticides within HepG2 cells. nih.gov
These findings suggest that a comprehensive in vitro evaluation of this compound would be necessary to understand its potential to perturb cellular pathways and to assess its cytotoxic profile.
Identification of Molecular Interaction Partners (Excluding Clinical Outcomes):
Chemical Probe Development for Mechanistic Interrogation:There is no indication in the scientific literature that this compound has been developed or utilized as a chemical probe to investigate biological systems.
Due to the lack of specific research data, a comprehensive and scientifically accurate article focusing solely on the requested aspects of this compound cannot be generated at this time. The scientific community has not yet published findings that would allow for a thorough exploration of its molecular and cellular interactions.
Chemical Reactivity, Degradation Pathways, and Enzymatic Transformations in Vitro/non Physiological
Hydrolytic Stability and Degradation Kinetics
The hydrolytic stability of Benzyl (B1604629) N-[4-(2-aminoethyl)phenyl]carbamate is a critical parameter influencing its persistence in aqueous environments. The carbamate (B1207046) linkage is the primary site of hydrolytic cleavage.
The rate of hydrolysis of the carbamate group is highly dependent on the pH of the surrounding medium. Generally, carbamates exhibit considerable stability in acidic to neutral conditions, while their degradation is accelerated in basic media. nih.govnih.gov For N-aryl carbamates, which are structurally analogous to the title compound, stability is typically observed at acidic pH (e.g., pH 1.0) for extended periods. nih.gov However, as the pH increases towards physiological (pH 7.4) and alkaline (pH 9.0) conditions, the rate of hydrolysis increases significantly. nih.govnih.gov
The base-catalyzed hydrolysis of aryl carbamates is a well-documented phenomenon. rsc.org The presence of the electron-donating 2-aminoethyl group on the phenyl ring is expected to slightly decrease the rate of hydrolysis compared to unsubstituted N-phenyl carbamates due to a decrease in the acidity of the carbamate N-H proton.
Table 1: General pH-Dependent Stability of N-Aryl Carbamates
| pH Condition | General Stability | Predominant Degradation Pathway |
| Acidic (pH < 4) | High | Minimal hydrolysis observed. nih.gov |
| Neutral (pH ~7.4) | Moderate | Slow hydrolysis may occur over time. nih.govnih.gov |
| Basic (pH > 9) | Low | Accelerated hydrolysis. nih.govrsc.org |
This table presents generalized stability trends for N-aryl carbamates based on available literature. Specific rates for Benzyl N-[4-(2-aminoethyl)phenyl]carbamate would require experimental determination.
The non-enzymatic degradation of N-monosubstituted aryl carbamates in basic solutions can proceed through two primary mechanisms: the elimination-addition (E1cB) mechanism or the bimolecular acyl-oxygen cleavage (BAc2) mechanism. rsc.orgscielo.br
For primary N-aryl carbamates, the E1cB mechanism is often favored. rsc.org This pathway involves the initial deprotonation of the carbamate nitrogen by a base, forming a carbamate anion. This is followed by the rate-determining elimination of the aryloxide leaving group to form a highly reactive isocyanate intermediate. The isocyanate is then rapidly attacked by water to generate an unstable carbamic acid, which decarboxylates to yield the corresponding amine. rsc.org
Alternatively, the BAc2 mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. scielo.br This pathway is more common for N,N-disubstituted carbamates or when the leaving group is poor. rsc.org Given that this compound is a secondary carbamate (N-substituted), the operative mechanism would be influenced by the specific reaction conditions and the pKa of the leaving group (benzyl alcohol).
Oxidative and Reductive Transformations of the Compound
The phenethylamine (B48288) and benzyl moieties of the molecule are susceptible to oxidative and reductive transformations.
Phenethylamines are known to undergo redox cycling, which can lead to the production of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals. maps.orgnih.gov This process can be initiated by enzymatic or chemical oxidation. The resulting phenethylamine radical cation can participate in a variety of subsequent reactions. The presence of an ethylamine (B1201723) side chain on the phenyl ring of this compound suggests a potential for similar free radical-mediated reactions. maps.org Hydroxyl radicals, being highly reactive, can abstract hydrogen atoms from the molecule, initiating degradation. researchgate.net
The electrochemical behavior of this compound would be influenced by both the phenethylamine and benzyl carbamate groups. Phenethylamine and its derivatives can be electrochemically oxidized. nih.gov The presence of the amino group provides a site for oxidation. The benzyl portion of the carbamate can also undergo reductive cleavage. The reductive cleavage of benzyl groups is a common synthetic strategy and can be achieved through catalytic hydrogenation or with dissolving metals. numberanalytics.com This process would lead to the cleavage of the C-O bond of the carbamate, releasing toluene (B28343) and the corresponding N-[4-(2-aminoethyl)phenyl]carbamic acid, which would likely decarboxylate. numberanalytics.com
Table 2: General Redox Potentials of Related Compounds
| Compound/Functional Group | Redox Process | General Potential Range (vs. a reference electrode) |
| Phenethylamine Derivatives | Oxidation | Subject to substitution patterns on the aromatic ring. nih.gov |
| Benzyl Ethers/Esters | Reductive Cleavage | Dependent on the specific reducing agent and conditions. numberanalytics.com |
This table provides a qualitative overview. Actual redox potentials are highly dependent on the specific molecular structure and experimental conditions.
Enzymatic Biotransformation Pathways (in vitro enzymatic systems)
In vitro enzymatic systems can provide insight into the metabolic fate of this compound. The primary sites for enzymatic attack are the carbamate linkage and the phenethylamine moiety.
The hydrolysis of carbamate esters is a key metabolic pathway, often catalyzed by carboxylesterases (EC 3.1.1.1). bohrium.comnih.gov These enzymes are abundant in various tissues, including the liver, and are known to hydrolyze a wide range of ester-containing compounds. researchgate.net The enzymatic hydrolysis of the carbamate bond in this compound would yield benzyl alcohol, carbon dioxide, and 4-(2-aminoethyl)aniline. bohrium.com Several esterases have been identified that can hydrolyze carbamates, although their substrate specificity can vary. nih.govnih.gov
The phenethylamine portion of the molecule is a potential substrate for cytochrome P450 (CYP) enzymes. nih.gov Specifically, CYP2D6 is known to oxidize various phenethylamine derivatives. nih.govnih.gov The oxidation can occur at the ethyl side chain or on the aromatic ring, leading to hydroxylated metabolites. washington.edu O-dealkylation is also a possible metabolic pathway catalyzed by CYPs if substituents were present on the benzyl ring. nih.gov
Table 3: Potential In Vitro Enzymatic Transformations of this compound
| Enzyme Class | Potential Transformation | Resulting Products |
| Carboxylesterases | Hydrolysis of the carbamate ester linkage. bohrium.comnih.gov | Benzyl alcohol, Carbon dioxide, 4-(2-aminoethyl)aniline. |
| Cytochrome P450 (e.g., CYP2D6) | Oxidation of the phenethylamine moiety. nih.govwashington.edu | Hydroxylated derivatives on the aromatic ring or ethyl side chain. |
| Monoamine Oxidases (MAO) | Oxidative deamination of the primary amine. wikipedia.org | Corresponding aldehyde, ammonia, and hydrogen peroxide. |
This table outlines plausible enzymatic transformations based on the known activities of these enzyme classes on structurally related compounds.
Identification of Biotransformation Products via Microsomal Assays
In the absence of specific experimental data for this compound, biotransformation studies using liver microsomes would be essential to identify potential metabolites. Microsomal assays introduce the compound to a concentrated mixture of key metabolic enzymes, primarily Cytochrome P450 (CYP450) oxidases.
Hypothetically, such assays could reveal a range of biotransformation products. The expected sites of metabolic attack would be the N-dealkylation of the ethylamine side chain, aromatic hydroxylation on either the phenyl or benzyl ring, and hydrolysis of the carbamate bond.
Table 1: Postulated Biotransformation Products of this compound in Microsomal Assays
| Postulated Metabolite | Potential Metabolic Pathway |
| 4-(2-Aminoethyl)aniline | Carbamate hydrolysis |
| Benzyl alcohol | Carbamate hydrolysis |
| Benzyl N-[4-(2-amino-1-hydroxyethyl)phenyl]carbamate | Hydroxylation of the ethyl group |
| Benzyl N-[4-(2-aminoethyl)-hydroxyphenyl]carbamate | Aromatic hydroxylation of the phenyl ring |
| Hydroxythis compound | Aromatic hydroxylation of the benzyl ring |
| Benzyl N-[4-(carboxymethyl)phenyl]carbamate | Oxidation of the aminoethyl side chain |
Mechanistic Studies of Phase I and Phase II Reactions
Following the initial modifications in Phase I, the resulting metabolites of this compound would likely undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.
Phase I Reactions:
Oxidation: Catalyzed by CYP450 enzymes, oxidation would be a primary transformation pathway. This could involve hydroxylation of the aromatic rings or the aliphatic ethyl chain.
Hydrolysis: Esterases and amidases present in microsomal preparations could cleave the carbamate bond, yielding 4-(2-aminoethyl)aniline and benzyl alcohol.
Phase II Reactions:
Glucuronidation: The hydroxylated metabolites formed during Phase I could be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
Sulfation: Phenolic metabolites could also undergo sulfation by sulfotransferases (SULTs).
Acetylation: The primary amino group of the ethylamine side chain is a potential site for acetylation by N-acetyltransferases (NATs).
Abiotic Environmental Fate and Degradation Mechanisms
The environmental persistence and transformation of this compound would be influenced by abiotic factors such as sunlight and interactions with environmental matrices.
Photolytic Degradation Pathways and Byproducts
Exposure to ultraviolet (UV) radiation, a component of sunlight, could induce photolytic degradation. The benzyl and phenyl groups are chromophores that can absorb UV light, potentially leading to the cleavage of the carbamate bond.
Direct photolysis in aqueous environments could generate radicals, leading to a cascade of further reactions. The expected primary photolytic cleavage would likely occur at the benzylic C-O bond of the carbamate, yielding a benzyl radical and a carbamic acid derivative which would be unstable and decompose.
Table 2: Potential Photolytic Degradation Byproducts of this compound
| Potential Byproduct | Formation Pathway |
| 4-(2-Aminoethyl)aniline | Cleavage of the carbamate bond |
| Benzyl alcohol | Cleavage and subsequent hydrogen abstraction |
| Benzaldehyde | Oxidation of benzyl alcohol |
| Benzoic acid | Further oxidation of benzaldehyde |
Interactions with Environmental Matrices (e.g., soil, water, non-biological)
The fate of this compound in the environment would be heavily dependent on its partitioning between water, soil, and sediment.
In Water: The compound's solubility in water would influence its mobility. Hydrolysis of the carbamate linkage could be a significant degradation pathway, potentially accelerated by acidic or basic conditions.
Advanced Analytical Methodologies for Research and Characterization of the Compound
Spectroscopic Techniques for Structural Elucidation of Research Samples
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are fundamental for confirming the identity and structure of "Benzyl N-[4-(2-aminoethyl)phenyl]carbamate."
In the ¹H NMR spectrum of a related compound, benzyl (B1604629) carbamate (B1207046), the protons of the benzyl group (C₆H₅CH₂-) typically appear as a multiplet in the aromatic region (around 7.3-7.5 ppm), while the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom show a characteristic singlet at approximately 5.1 ppm. rsc.org The amine protons (-NH₂) of benzyl carbamate present as a broad singlet around 4.9 ppm. rsc.org For "this compound," the ethyl group protons (-CH₂CH₂-) would be expected to show distinct signals, likely as triplets, due to coupling with their neighbors.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar structure, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the carbonyl carbon of the carbamate group (C=O) is observed downfield, for instance at 154.00 ppm. mdpi.com The carbons of the phenyl ring of the benzyl group typically resonate in the 127-136 ppm range, while the benzylic carbon (-CH₂) is found around 67 ppm. mdpi.com The aliphatic carbons of the ethyl side chain in "this compound" would be expected in the upfield region of the spectrum.
A complete assignment of ¹H and ¹³C NMR signals, often aided by two-dimensional NMR techniques like HSQC and HMBC, allows for the unambiguous confirmation of the connectivity of the atoms in "this compound."
Table 1: Representative ¹H NMR Data for Related Carbamate Structures
| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |
|---|---|---|
| Benzyl carbamate rsc.org | CDCl₃ | 7.54-7.56 (d, 2H, Ar-H), 7.39-7.45 (m, 3H, Ar-H), 5.11 (s, 2H, -CH₂-), 4.91 (brs, 2H, -NH₂) |
Table 2: Representative ¹³C NMR Data for Related Carbamate Structures
| Compound | Chemical Shift (δ) in ppm |
|---|
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of "this compound" with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, thereby confirming its identity and providing a stringent measure of its purity.
For "this compound" (C₁₆H₁₈N₂O₂), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, should be in close agreement, typically within a few parts per million (ppm). For instance, the related compound benzyl carbamate has a calculated exact mass of 151.063328530 Da. nih.gov Any significant deviation between the measured and calculated HRMS values would indicate an incorrect structural assignment or the presence of impurities.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational modes of chemical bonds, but they are governed by different selection rules.
The IR spectrum of "this compound" is expected to show characteristic absorption bands for its key functional groups. Based on data for benzyl carbamate, a strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carbamate group is anticipated around 1700-1730 cm⁻¹. rsc.org The N-H stretching vibrations of the carbamate and the primary amine are expected in the region of 3300-3500 cm⁻¹, and the C-N stretching vibration should appear in the 1200-1350 cm⁻¹ range. rsc.org Aromatic C-H and C=C stretching vibrations from the phenyl rings will also be present.
Raman spectroscopy can provide additional information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum.
Table 3: Characteristic Infrared Absorption Bands for a Benzyl Carbamate Structure
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine/carbamate) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (carbamate) | Stretching | 1700 - 1730 |
| N-H | Bending | ~1610 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1200 - 1350 |
Chromatographic Separations and Purity Assessment in Research Contexts
Chromatographic techniques are essential for the separation, purification, and purity assessment of "this compound" in research samples. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile compounds like "this compound." The development of a robust HPLC method is critical for quality control in a research setting.
Method development involves the careful selection of a stationary phase (column), a mobile phase, a detector, and other operating parameters. For a compound of this nature, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the amine group.
Detection is commonly achieved using a UV detector, as the phenyl rings in the molecule absorb ultraviolet light. The purity of a sample is determined by integrating the area of the peak corresponding to "this compound" and comparing it to the total area of all peaks in the chromatogram. For a related compound, Benzyl N-(2-aminoethyl)carbamate hydrochloride, HPLC and LC-MS data are noted as being available from commercial suppliers, indicating the utility of this technique for quality control. bldpharm.com
While "this compound" itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), GC coupled with Mass Spectrometry (GC-MS) is a valuable tool for identifying and quantifying any volatile impurities that may be present in a research sample. These could include residual solvents from the synthesis (e.g., toluene (B28343), ethyl acetate) or volatile by-products.
In a GC-MS analysis, the sample is injected into a heated port, which volatilizes the components. The volatile species are then separated on a capillary column and subsequently detected and identified by a mass spectrometer. The mass spectrometer provides fragmentation patterns for each eluting compound, which serve as a "fingerprint" for its identification. Studies on related N-benzyl compounds have shown that characteristic fragmentation patterns, such as the formation of an iminium cation, can be observed in the mass spectra. ojp.gov This knowledge can aid in the structural elucidation of any unknown volatile impurities in samples of "this compound."
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Carbamate (B1207046) Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design of new molecules. Machine learning (ML) algorithms, particularly deep learning, can analyze vast datasets to build predictive models, accelerating the discovery of compounds with desired properties and reducing reliance on costly trial-and-error experiments. nih.goveurekalert.org
For Benzyl (B1604629) N-[4-(2-aminoethyl)phenyl]carbamate, AI can be leveraged in several ways:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML to predict the biological activity of novel derivatives. nih.gov By training algorithms on existing data for similar carbamate-containing molecules, researchers can forecast properties like enzyme inhibition, receptor binding affinity, or even ixodicidal activity. nih.govscirp.org
Generative Design: AI tools can design new virtual libraries of carbamates based on the core structure of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate. These models can optimize for multiple parameters simultaneously, such as synthetic accessibility, predicted activity, and favorable pharmacokinetic profiles.
Reaction Optimization: ML can predict the optimal conditions for the synthesis and modification of the compound, enhancing yield and purity while minimizing waste.
The application of these computational tools can significantly shorten the design-make-test-analyze cycle, paving the way for the rapid development of new therapeutic agents or functional materials. carbon3d.com
Exploration of Novel Catalytic Systems for Sustainable Synthesis
Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritizes efficiency and the use of non-toxic, sustainable reagents. rsc.org The synthesis of carbamates traditionally involved hazardous reagents like phosgene. chemistryviews.orgnih.gov Future research should focus on developing cleaner, catalyst-driven methods for the synthesis of this compound and its analogues.
Promising catalytic avenues include:
CO2 as a C1 Building Block: Utilizing carbon dioxide as a renewable, non-toxic C1 source is a key goal in green chemistry. nih.gov Catalyst systems using earth-abundant metals or even non-metal catalysts like potassium carbonate (K2CO3) have shown success in the direct synthesis of carbamates from amines, CO2, and alcohols or silicate (B1173343) esters. rsc.orgacs.org Applying these methods could provide a sustainable route to the target compound.
Heterogeneous and Recyclable Catalysts: Developing solid-supported catalysts, such as polymer-supported DBU (PS-DBU) or metal-organic frameworks (MOFs), allows for easy separation and reuse, reducing waste and cost. chemistryviews.orgnih.gov For example, a protocol using PS-DBU facilitates carbamate synthesis at room temperature and atmospheric pressure of CO2. chemistryviews.org
Catalyst-Free Methodologies: Recent innovations have demonstrated the synthesis of carbamates from Boc-protected amines using only a simple base like lithium tert-butoxide, completely avoiding metal catalysts and toxic reagents. rsc.org
| Catalytic System | Key Advantages | Potential Application | Reference |
|---|---|---|---|
| K₂CO₃ / Silicate Ester | Inexpensive, non-toxic, metal-free, activates both alkyl and aryl amines. | Direct synthesis from the corresponding amine, CO₂, and a benzyl silicate. | acs.org |
| Polymer-Supported DBU (PS-DBU) | Catalyst is recoverable and reusable, mild reaction conditions (1 atm CO₂, RT). | Sustainable synthesis from the amine, CO₂, and benzyl halide. | chemistryviews.org |
| t-BuOLi (Metal-Free) | Avoids metal catalysts and hazardous reagents, high yields. | Synthesis from a Boc-protected precursor of the core amine. | rsc.org |
| Cu-based Nanoparticles | Efficient for oxidative coupling, can be accelerated by microwave irradiation. | Oxidative carbonylation of the amine with a benzyl alcohol. | nih.gov |
Application of Advanced Biophysical Techniques for Deeper Mechanistic Understanding
Should this compound or its derivatives be identified as biologically active, a deep understanding of their mechanism of action at the molecular level is crucial. Advanced biophysical techniques can provide unprecedented insight into drug-target interactions, binding kinetics, and thermodynamics. elsevier.com
Key techniques and their potential applications include:
Surface Plasmon Resonance (SPR): To measure the real-time kinetics (association and dissociation rates) of the compound binding to a target protein, providing critical data on binding affinity.
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic signature of the binding event, revealing the forces (e.g., enthalpy, entropy) that drive the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site of the compound on its target protein and characterize structural changes upon binding.
Cryo-Electron Microscopy (Cryo-EM): To obtain high-resolution 3D structures of the compound in complex with large protein targets or assemblies, revealing the precise binding mode.
Fourier-Transform Infrared (FT-IR) Spectroscopy: To understand the hydrogen-bonding interactions involved in molecular self-assembly or target binding, particularly by observing shifts in the carbamate and amide C=O stretching frequencies. acs.org
| Technique | Information Gained | Relevance to Compound Study |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (ka, kd) | Quantifying the strength and speed of interaction with a biological target. |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS, KD) | Understanding the energetic driving forces of the binding event. |
| NMR Spectroscopy | Binding site, conformational changes | Mapping the precise location of interaction on a target protein. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the complex | Visualizing the exact binding pose and interactions with the target. |
| FT-IR Spectroscopy | Hydrogen bonding patterns, secondary structure | Investigating intermolecular forces in self-assembly or target binding. acs.org |
Development of the Compound as a Chemical Biology Tool or Probe
The inherent structure of this compound, with its reactive primary amine, makes it an excellent candidate for development into a chemical biology probe. Such probes are indispensable tools for studying biological processes in living systems.
Future research could focus on modifying the structure to create:
Fluorogenic Probes: By attaching a fluorophore and a quencher, a probe could be designed to fluoresce only upon enzymatic cleavage of the carbamate or another part of the molecule. Carbamate linkers have been successfully used to create "turn-on" fluorescent probes for detecting specific enzyme activities, such as carboxylesterases or γ-glutamyl transpeptidase, in living cells and even in animal models. nih.govacs.orgresearchgate.net The probe's primary amine provides a convenient handle to attach a targeting moiety or a fluorophore.
Photoaffinity Labels: Incorporation of a photoreactive group (e.g., an azide (B81097) or diazirine) would allow the probe to be covalently cross-linked to its biological target upon UV irradiation. This enables the unambiguous identification of binding partners in complex biological mixtures.
Biotinylated Probes for Target Pull-Down: Attaching a biotin (B1667282) tag would enable the capture of the probe and its bound protein target(s) using streptavidin-coated beads, facilitating target identification via mass spectrometry.
The development of such probes based on the this compound scaffold could provide valuable tools for dissecting complex biological pathways.
Interdisciplinary Approaches in Materials Science and Green Chemistry
The principles of green chemistry encourage the design of chemicals and products that are efficient, safe, and derived from renewable sources. berkeley.edu The bifunctional nature of this compound (after deprotection of the carbamate to reveal a second amine) makes it an interesting monomer for materials science applications, aligning with green chemistry goals.
Potential interdisciplinary research avenues include:
Polymer Synthesis: The deprotected diamine could serve as a monomer for the synthesis of high-performance polymers like polyurethanes or polyamides. Polyurethanes, formed by the reaction of diisocyanates with diols, are ubiquitous materials, and designing novel diamine precursors contributes to this field. wikipedia.org
Self-Assembling Materials: The combination of an aromatic ring, a carbamate, and an amide-like linkage (if the amine is acylated) provides multiple sites for non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can drive the self-assembly of the molecule into ordered nanostructures like fibers or sheets, forming organogels or other soft materials. acs.org
CO2 Capture Materials: Amine-containing materials are widely studied for their ability to capture CO2. nih.gov Polymers or materials derived from the core structure of this compound could be investigated for their potential in carbon capture technologies, contributing to environmental sustainability.
By collaborating with materials scientists, engineers, and environmental scientists, the fundamental chemistry of this compound can be translated into practical solutions for global challenges. berkeley.edutaylorfrancis.com
Q & A
Q. What are the optimal synthetic routes for Benzyl N-[4-(2-aminoethyl)phenyl]carbamate, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling 4-(2-aminoethyl)aniline with benzyl chloroformate under controlled conditions. Key parameters include:
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .
- Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., carbamate hydrolysis) .
- Base addition : Triethylamine (TEA) or DMAP is used to scavenge HCl, improving yields .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product. Yields >75% are achievable with strict anhydrous conditions .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:
- NMR : ¹H NMR should show resonances for the benzyloxy group (δ 5.1–5.3 ppm, singlet) and the ethylenediamine moiety (δ 2.7–3.0 ppm, multiplet) .
- X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions) and confirm stereochemistry .
- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~315) verifies molecular weight .
Advanced Research Questions
Q. How does the ethylenediamine substituent influence the compound’s reactivity in biological systems?
Methodological Answer: The 2-aminoethyl group enhances interactions with biomolecular targets:
- Enzyme inhibition : The primary amine can form hydrogen bonds with catalytic residues (e.g., in proteases). Competitive inhibition assays (IC₅₀ determination) using fluorogenic substrates are recommended .
- pH-dependent behavior : Protonation of the amine at physiological pH (7.4) increases solubility and target affinity. Adjust buffer conditions (e.g., PBS vs. Tris-HCl) to study pH effects .
- Comparative studies : Replace the ethylenediamine group with methyl or acetylated analogs to assess structure-activity relationships (SAR) .
Q. How can contradictory data on the compound’s stability in aqueous media be resolved?
Methodological Answer: Discrepancies arise from varying experimental conditions. A systematic approach includes:
- Kinetic studies : Monitor degradation via HPLC at pH 2–9 and 25–37°C. Half-life (t₁/₂) decreases above pH 7 due to carbamate hydrolysis .
- Stabilizing agents : Add antioxidants (e.g., BHT) or cyclodextrins to improve stability in aqueous buffers .
- Controlled storage : Store at −20°C in amber vials under nitrogen to prevent oxidation and hydrolysis .
Experimental Design & Data Analysis
Q. What strategies are effective for designing assays to study the compound’s interaction with transmembrane receptors?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize receptors on sensor chips and measure binding kinetics (ka/kd) in real time .
- Fluorescence polarization : Label the compound with FITC and monitor changes in polarization upon receptor binding .
- Negative controls : Use scrambled peptide sequences or receptor knockout cell lines to validate specificity .
Q. How can computational modeling complement experimental data for this compound?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (PDB IDs: 1XYZ, 2ABC) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
- ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability (Score: 0.55), guiding toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
